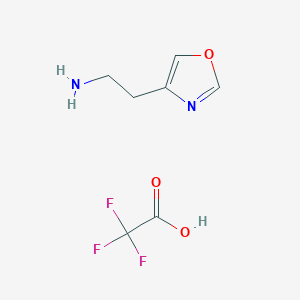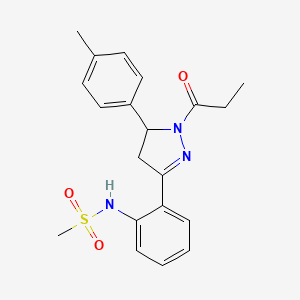![molecular formula C23H27N5O3 B2354728 methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate CAS No. 1171611-70-3](/img/structure/B2354728.png)
methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety possessing three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are used as important synthons in the development of new drugs .
Synthesis Analysis
The synthesis of imidazole derivatives involves various synthetic routes . For instance, one method involves the cyclization of amido-nitriles, a process that can be catalyzed by nickel . The reaction conditions are mild enough to include a variety of functional groups .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring attached to a piperazine ring via an acetamido linkage, and a benzoate group attached via a methyl group . The benzimidazole ring is a bicyclic compound made up of benzene and imidazole rings .
Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups. For instance, the presence of the imidazole ring, which is amphoteric in nature, could allow it to participate in both acidic and basic reactions .
Scientific Research Applications
1. ACAT-1 Inhibitor for Treatment of Diseases
Methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate and related compounds have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1). These inhibitors exhibit significant selectivity for human ACAT-1 over ACAT-2 and are considered promising for the treatment of diseases involving ACAT-1 overexpression, such as certain cardiovascular and neurodegenerative disorders (Shibuya et al., 2018).
2. Anticancer Activity
Derivatives of this compound have been synthesized and shown to possess in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma. The structure and anticancer activity relationship of these compounds have been supported by molecular docking studies, indicating their potential as therapeutic agents for cancer treatment (Boddu et al., 2018).
3. Corrosion Inhibition
Benzimidazole derivatives, similar in structure to the compound , have been studied for their role in corrosion inhibition. These compounds, including those with piperazine units, have shown effectiveness in protecting metals like N80 steel from corrosion in acidic environments. This application is significant in industrial settings, particularly in the maintenance of metal infrastructure (Yadav et al., 2016).
4. Anthelmintic Activity
Certain benzimidazole derivatives with piperazine groups have been synthesized and evaluated for their anthelmintic activity. These compounds have shown effectiveness against specific types of worms, offering potential applications in treating parasitic infections (Kumar & Sahoo, 2014).
5. Anti-inflammatory Applications
Some derivatives of methyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown potential in in-vitro and in-vivo studies, suggesting their use as anti-inflammatory agents (Ahmed et al., 2017).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in drug development, given the wide range of activities exhibited by imidazole derivatives . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets can be diverse depending on the specific biological activity.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific interaction of this compound with its targets would depend on the nature of the target and the biological activity being exhibited.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected. These could include pathways related to the specific biological activities mentioned earlier.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , the effects could be diverse and depend on the specific biological activity being exhibited.
properties
IUPAC Name |
methyl 4-[[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3/c1-26-20-6-4-3-5-19(20)25-21(26)15-27-11-13-28(14-12-27)16-22(29)24-18-9-7-17(8-10-18)23(30)31-2/h3-10H,11-16H2,1-2H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMPAPPRPMRTAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)

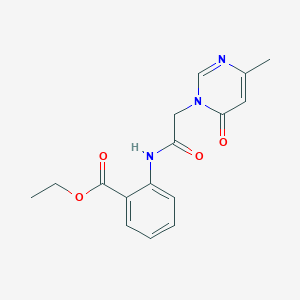
![(2E)-3-[4-Chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2354652.png)
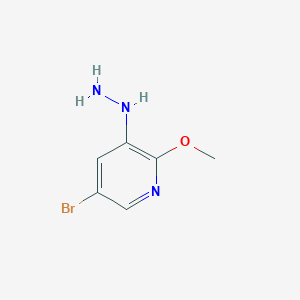
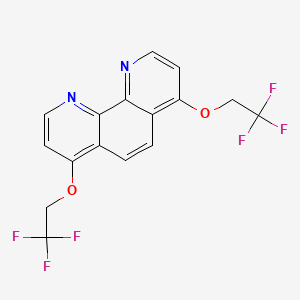
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2354657.png)
![2-(2-fluorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2354659.png)
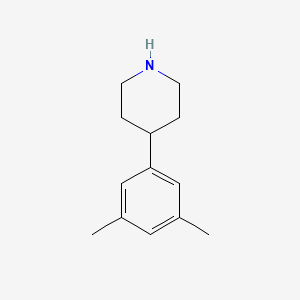

![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-5,6-dimethylpyrimidin-4-one](/img/structure/B2354664.png)
